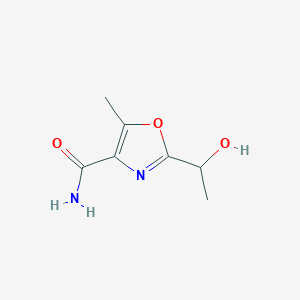
2-(1-Hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide: is a heterocyclic compound featuring an oxazole ring substituted with a hydroxyethyl group at the 2-position, a methyl group at the 5-position, and a carboxamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-hydroxy ketone and an amide. For instance, starting with 2-hydroxyacetophenone and acetamide, the reaction can be catalyzed by an acid such as sulfuric acid under reflux conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a Grignard reaction. For example, reacting the oxazole intermediate with ethylene oxide in the presence of a Grignard reagent like ethylmagnesium bromide.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cyclization and Grignard reactions to enhance efficiency and yield. Additionally, purification steps such as crystallization and chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, for example, halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Bromine in carbon tetrachloride with iron(III) bromide as a catalyst.
Major Products
Oxidation: 2-(1-Oxoethyl)-5-methyloxazole-4-carboxamide.
Reduction: 2-(1-Hydroxyethyl)-5-methyloxazole-4-amine.
Substitution: 2-(1-Hydroxyethyl)-5-bromooxazole-4-carboxamide.
Scientific Research Applications
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential as an antimicrobial agent, given the presence of the oxazole ring which is known to exhibit biological activity.
Industry: Utilized in the development of new materials, particularly in the field of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The hydroxyethyl and carboxamide groups play crucial roles in forming hydrogen bonds with the enzyme’s active site residues, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
2-(1-Hydroxyethyl)-5-methyloxazole-4-amine: Similar structure but with an amine group instead of a carboxamide group.
2-(1-Hydroxyethyl)-5-methyloxazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxamide group.
Uniqueness
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties. The carboxamide group enhances the compound’s ability to form hydrogen bonds, increasing its potential as an enzyme inhibitor and its solubility in polar solvents.
Properties
CAS No. |
61183-22-0 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C7H10N2O3/c1-3(10)7-9-5(6(8)11)4(2)12-7/h3,10H,1-2H3,(H2,8,11) |
InChI Key |
BVGNXPXVNWBSDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C(C)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















